3-bromo-N-(butan-2-yl)aniline
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Overview
Description
3-bromo-N-(butan-2-yl)aniline is an organic compound with the molecular formula C10H14BrN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a butan-2-yl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(butan-2-yl)aniline typically involves the bromination of N-(butan-2-yl)aniline. One common method is the reaction of N-(butan-2-yl)aniline with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the third position of the aniline ring .
Industrial Production Methods
Industrial production of this compound may involve the use of copper bromide (CuBr2) as a brominating agent. The reaction is conducted in a solvent like tetrahydrofuran (THF) to achieve high selectivity and yield. This method is advantageous due to its short synthesis process, convenient operation, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(butan-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
3-bromo-N-(butan-2-yl)aniline has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and potential drug candidates.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(butan-2-yl)aniline involves its interaction with specific molecular targets. The bromine atom and the butan-2-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2,3-dimethylbutan-2-yl)aniline: This compound has a similar structure but with different substituents on the aniline ring.
N-ethyl-N-methylethanamine: Another related compound with different alkyl substituents on the nitrogen atom.
Uniqueness
3-bromo-N-(butan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the third position and the butan-2-yl group at the nitrogen atom makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H14BrN |
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Molecular Weight |
228.13 g/mol |
IUPAC Name |
3-bromo-N-butan-2-ylaniline |
InChI |
InChI=1S/C10H14BrN/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
RWPNGNNRDCQRLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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